Hydroxy-PEG5-t-butyl ester
Overview
Description
Hydroxy-PEG5-t-butyl ester, also known as tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate, is a heterobifunctional, PEGylated crosslinker. This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Mechanism of Action
Target of Action
Hydroxy-PEG5-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link or conjugate.
Mode of Action
The compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to interact with its targets and create a link or conjugation between them.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific molecules it is used to link or conjugate. It is often used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . In these cases, the compound would affect the pathways related to the function of the linked molecules.
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific molecules it is used to link or conjugate. For example, when used in the synthesis of antibody-drug conjugates, the result of its action could be the targeted delivery of a drug to a specific cell type .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxylic acid in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is typically stored at -20°C , suggesting that temperature could also affect its stability.
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG5-t-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is facilitated by the hydrophilic PEG linker, which increases solubility in biological applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows it to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG5-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a t-butyl ester group to a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and functionalized with a hydroxyl group.
Esterification: The hydroxyl-functionalized PEG is reacted with tert-butyl chloroformate under basic conditions to form the t-butyl ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG5-t-butyl ester undergoes various chemical reactions, including:
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Deprotection: Acidic conditions, such as trifluoroacetic acid, are commonly used to remove the t-butyl protecting group
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution reactions
Major Products Formed
Scientific Research Applications
Hydroxy-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to link biomolecules, such as proteins and peptides, to other molecules or surfaces
Drug Delivery: The compound is employed in the development of drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents
Chemical Biology: It serves as a building block for the synthesis of small molecules and conjugates used in chemical biology studies
Medicinal Chemistry: This compound is incorporated into the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Comparison with Similar Compounds
Hydroxy-PEG5-t-butyl ester is unique due to its specific functional groups and PEG chain length. Similar compounds include:
Hydroxy-PEG4-t-butyl ester: This compound has a shorter PEG chain, which may affect its solubility and reactivity
Hydroxy-PEG6-t-butyl ester: This compound has a longer PEG chain, which can enhance solubility but may also impact the steric properties of the molecule
This compound stands out due to its optimal PEG chain length, balancing solubility and reactivity for various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKXOAOLAFMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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